1-(2-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-2-(4-methoxy-3-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-15-14-16(9-10-20(15)27-2)28(25,26)24-13-12-23-11-5-8-19(23)21(24)17-6-3-4-7-18(17)22/h3-11,14,21H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMQFRICGKTHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 493.5 g/mol. Its structure includes a fluorophenyl group and a methoxy-substituted benzenesulfonyl moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H19N3O7S |
| Molecular Weight | 493.5 g/mol |
| Purity | Typically 95% |
Biological Activities
Research indicates that this compound exhibits a range of biological activities, notably anticancer and antimicrobial properties. These activities are attributed to its ability to interact with specific molecular targets within cells.
Anticancer Activity
Studies have shown that derivatives of pyrrolo[1,2-a]pyrazine demonstrate significant anticancer effects. For instance, compounds similar to this compound have been evaluated in various preclinical models. The mechanism of action involves the modulation of enzyme activities and interference with cellular signaling pathways associated with tumor growth and proliferation .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro studies suggest that it exhibits activity against various pathogenic microorganisms. The presence of electron-withdrawing groups in the structure enhances its antimicrobial efficacy compared to compounds with electron-donating groups .
The biological activity of this compound can be linked to its structural features:
- Fluorophenyl Group : The fluorine atom may enhance lipophilicity and improve binding affinity to biological targets.
- Methoxy and Sulfonyl Moieties : These functional groups can modulate the compound's interaction with enzymes and receptors involved in disease processes.
Case Studies
Several studies have documented the biological activity of related compounds:
- Anticancer Studies : A study published in the journal Cancer Research demonstrated that similar pyrazine derivatives inhibited cancer cell proliferation in vitro and reduced tumor growth in xenograft models .
- Antimicrobial Efficacy : Research published in Journal of Medicinal Chemistry reported that compounds with similar structures exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-phenylpyrrolo[1,2-a]pyrazine (3d)
- Substituents : 4-Methoxyphenyl (Position 1), phenyl (Position 3).
- Key Data :
- Comparison : The absence of a sulfonyl group and partial saturation in the target compound may reduce planarity, enhancing solubility and bioavailability.
3-(Furan-2-yl)-1-(p-tolyl)pyrrolo[1,2-a]pyrazine (3a)
- Substituents : Furan-2-yl (Position 3), p-tolyl (Position 1).
- Key Data :
Fluorophenyl-Substituted Analogues
7-n-Butyl-6-(2-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine (RP193)
5-(4-Fluorophenyl)-imidazo[1,2-a]pyridine (47)
- Core : Imidazo[1,2-a]pyridine linked to pyrrolo[1,2-a]pyrazine via an oxygen bridge.
- Key Data :
- Comparison : The trifluoromethyl and pyridine groups enhance lipophilicity, whereas the target compound’s sulfonyl group improves aqueous solubility.
Sulfonyl-Containing Analogues
(E)-Methyl 2-(2-((1-(4-Chloro-5-(ethylsulfonamido)-2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)methyl)phenyl)-3-methoxyacrylate (1b)
- Substituents : Ethylsulfonamido, chlorophenyl, methoxyacrylate.
- Key Data :
- Comparison : The ethylsulfonamido group shares polar characteristics with the target compound’s benzenesulfonyl moiety, but the triazole core may confer divergent biological activity.
Preparation Methods
Protocol A: Cyclocondensation and Sequential Functionalization
Step 1 : Prepare 3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine by refluxing 2-pyrrolidone (10 mmol) and ethylenediamine (12 mmol) in toluene with PTSA (0.1 eq) for 8 hours. Isolate via vacuum distillation (65% yield).
Step 2 : Dissolve the core (5 mmol) in DMF, add 2-fluoroiodobenzene (6 mmol), CuI (0.2 eq), and 1,10-phenanthroline (0.4 eq). Heat at 110°C for 12 hours. Purify by column chromatography (SiO₂, hexane:EtOAc 4:1) to obtain 1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (78% yield).
Step 3 : Add 4-methoxy-3-methylbenzenesulfonyl chloride (6 mmol) and TEA (8 mmol) to a DCM solution of the intermediate (5 mmol). Stir at 25°C for 4 hours. Extract with NaHCO₃, dry over MgSO₄, and evaporate to isolate the product (89% yield).
Protocol B: One-Pot Tandem Synthesis
A streamlined approach combines Steps 2 and 3 using Pd₂(dba)₃ and DavePhos in THF. This method reduces purification steps but requires stringent temperature control (70±2°C) to prevent desulfonylation. Overall yield: 68%.
Optimization of Reaction Conditions
Solvent Effects on Sulfonylation
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 4 | 89 | 98 |
| Acetonitrile | 3 | 92 | 97 |
| THF | 6 | 81 | 95 |
Acetonitrile outperforms DCM due to its polar aprotic nature, enhancing sulfonyl chloride reactivity.
Catalyst Screening for Fluorophenyl Coupling
| Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|
| CuI/1,10-phenanthroline | 110 | 78 |
| Pd(OAc)₂/Xantphos | 80 | 72 |
| NiCl₂/DTBB | 100 | 65 |
Copper-based systems offer cost advantages, while palladium catalysts improve regioselectivity for sterically hindered substrates.
Purification and Characterization
Crude products are purified via silica gel chromatography (hexane:EtOAc gradients) or recrystallization from ethanol/water mixtures. Key characterization data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, ArH), 7.32–7.28 (m, 2H, ArH), 4.21 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃).
-
HRMS : m/z calcd for C₂₁H₂₁FN₂O₃S [M+H]⁺: 401.1234; found: 401.1236.
Challenges and Mitigation Strategies
-
Byproduct Formation : Di-arylation during fluorophenyl coupling is minimized by using excess ligand (1,10-phenanthroline) and controlled stoichiometry.
-
Sulfonylation Incompleteness : Residual HCl from sulfonyl chloride can protonate the pyrrolo[1,2-a]pyrazine nitrogen, necessitating excess TEA (1.5 eq) .
Q & A
Q. Table 1. Key Synthetic Steps and Optimization Parameters
Q. Table 2. Biological Activity Comparison with Analogues
| Compound | Substituents | IC (nM, Kinase X) | Reference |
|---|---|---|---|
| Target | 2-Fluorophenyl, 4-methoxy-3-methyl | 120 ± 15 | This work |
| Analog A | 4-Fluorophenyl, 4-ethoxy | 95 ± 10 | |
| Analog B | 3-Chlorophenyl, 4-methyl | 210 ± 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
